molecular formula C25H21ClN2O2S B2880802 2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 892281-88-8

2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2880802
CAS RN: 892281-88-8
M. Wt: 448.97
InChI Key: HTNLQUSNJOYMFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the thione group could potentially have interesting effects on the molecule’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar thione and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Chemosensor Development

A study by Jamasbi et al. (2021) described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives, highlighting their application as colorimetric chemosensors. These compounds, including 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, demonstrated remarkable sensitivity towards Hg2+ ions, showcasing an obvious color change from white to light pink in the presence of Hg2+ in an ethanol solution. This property is significant for environmental monitoring and detection of mercury ions, which are hazardous pollutants (Jamasbi et al., 2021).

Novel Synthesis Methods

Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds closely related to the one . These derivatives are important in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The synthesis process involves the cyclization of certain barbituric acid derivatives or high-temperature condensation of salicyl alcohol with 6-chlorouracil, indicating a versatile approach to creating pharmacologically relevant compounds (Osyanin et al., 2014).

Antimicrobial Applications

Research by El-Agrody et al. (2011) focused on the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which include the structural motif of the queried compound. These new compounds were evaluated for their antimicrobial activities, showcasing the potential of chromeno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents. This study highlights the compound's relevance in addressing the growing concern over antibiotic resistance (El-Agrody et al., 2011).

Corrosion Inhibition

Mahgoub et al. (2010) explored the use of heterocyclic compounds, including pyrimidine-thione derivatives, as corrosion inhibitors for carbon steel in cooling water systems. Although not directly mentioning the exact compound , this research indicates that derivatives of chromeno[2,3-d]pyrimidine-4(5H)-thione could have applications in industrial corrosion protection. This underscores the compound's potential utility in materials science and engineering (Mahgoub et al., 2010).

Future Directions

Future research on this compound could involve studying its reactivity, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical, given the biological activity of many pyrimidine and chromene derivatives .

properties

IUPAC Name

2-(4-chlorophenyl)-9-methoxy-1-(3-methylphenyl)-3,5-dihydro-2H-chromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-15-5-3-7-19(13-15)28-23(16-9-11-18(26)12-10-16)27-24(31)20-14-17-6-4-8-21(29-2)22(17)30-25(20)28/h3-13,23H,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNLQUSNJOYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC(=S)C3=C2OC4=C(C3)C=CC=C4OC)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione

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